molecular formula C19H23FN2O B15154906 1-(2-fluorobenzyl)-N-(2-methoxyphenyl)piperidin-4-amine

1-(2-fluorobenzyl)-N-(2-methoxyphenyl)piperidin-4-amine

Cat. No.: B15154906
M. Wt: 314.4 g/mol
InChI Key: PEVODJDIKNUYIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-fluorobenzyl)-N-(2-methoxyphenyl)piperidin-4-amine is a chemical compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a fluorobenzyl group and a methoxyphenyl group attached to a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-fluorobenzyl)-N-(2-methoxyphenyl)piperidin-4-amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate starting materials.

    Introduction of the Fluorobenzyl Group: The fluorobenzyl group can be introduced via a nucleophilic substitution reaction using a fluorobenzyl halide and a suitable nucleophile.

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be attached through a coupling reaction, such as a Suzuki coupling, using a methoxyphenyl boronic acid and a suitable catalyst.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2-fluorobenzyl)-N-(2-methoxyphenyl)piperidin-4-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Fluorobenzyl halide in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or an aldehyde, while reduction may produce an alcohol or an amine.

Scientific Research Applications

1-(2-fluorobenzyl)-N-(2-methoxyphenyl)piperidin-4-amine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biological targets.

    Medicine: Studied for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-fluorobenzyl)-N-(2-methoxyphenyl)piperidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-chlorobenzyl)-N-(2-methoxyphenyl)piperidin-4-amine
  • 1-(2-bromobenzyl)-N-(2-methoxyphenyl)piperidin-4-amine
  • 1-(2-methylbenzyl)-N-(2-methoxyphenyl)piperidin-4-amine

Uniqueness

1-(2-fluorobenzyl)-N-(2-methoxyphenyl)piperidin-4-amine is unique due to the presence of the fluorine atom in the benzyl group, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various research applications.

Properties

Molecular Formula

C19H23FN2O

Molecular Weight

314.4 g/mol

IUPAC Name

1-[(2-fluorophenyl)methyl]-N-(2-methoxyphenyl)piperidin-4-amine

InChI

InChI=1S/C19H23FN2O/c1-23-19-9-5-4-8-18(19)21-16-10-12-22(13-11-16)14-15-6-2-3-7-17(15)20/h2-9,16,21H,10-14H2,1H3

InChI Key

PEVODJDIKNUYIP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1NC2CCN(CC2)CC3=CC=CC=C3F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.